5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 823804-63-3
VCID: VC19748863
InChI: InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H
SMILES:
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol

CAS No.: 823804-63-3

Cat. No.: VC19748863

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol - 823804-63-3

Specification

CAS No. 823804-63-3
Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
IUPAC Name 5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H
Standard InChI Key LILDZVMCXPVDFR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol (CAS: 823804-63-3) is a chlorinated stilbene derivative featuring:

  • A central benzene ring substituted with hydroxyl groups at positions 1 and 3

  • An ethenyl (-CH=CH-) bridge at position 5

  • A 4-chlorophenyl moiety as the terminal aromatic system

The IUPAC name 5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol precisely describes this arrangement .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
Molecular formulaC₁₄H₁₁ClO₂
Molecular weight246.69 g/mol
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl
InChIKeyLILDZVMCXPVDFR-UHFFFAOYSA-N
PubChem CID53395238
DSSTox Substance IDDTXSID10694090

Stereoelectronic Features

The compound's planar structure enables π-π stacking interactions, while the hydroxyl groups facilitate hydrogen bonding. The chlorine atom introduces electronic asymmetry, potentially influencing biological activity.

Synthesis and Manufacturing

Reported Synthetic Routes

While explicit synthesis protocols remain unpublished, analogous stilbene derivatives suggest two plausible pathways:

Pathway A: Wittig-Horner Reaction

  • Condensation of 4-chlorobenzaldehyde with a phosphorus ylide derived from 3,5-dihydroxybenzyl bromide

  • Stereoselective formation of the ethenyl bridge

Pathway B: Heck Coupling

  • Palladium-catalyzed cross-coupling between 4-chlorostyrene and 3,5-dihydroxybromobenzene

  • Requires careful hydroxyl group protection/deprotection

Table 2: Critical Reaction Parameters (Inferred)

ParameterOptimal RangeRationale
Temperature80-120°CBalance kinetics/thermo
CatalystPd(OAc)₂/XPhosCross-coupling efficacy
SolventDMF/THFPolar aprotic medium
Reaction time12-24 hComplete conversion

Purification and Yield Optimization

Column chromatography using ethyl acetate/petroleum ether (1:15 v/v) reportedly achieves >70% purity. Scaling challenges include hydroxyl group reactivity and Z/E isomer separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral signatures based on structural analogs:

¹H NMR (500 MHz, CDCl₃):

  • δ 7.35-7.25 (m, 2H): Chlorophenyl aromatic protons

  • δ 6.95 (d, J=16 Hz, 1H): Trans-ethenyl proton

  • δ 6.75 (s, 2H): Diol-substituted aromatic protons

  • δ 5.25 (s, 2H): Exchangeable hydroxyl protons

¹³C NMR (126 MHz, CDCl₃):

  • δ 157.8, 152.3: Oxygenated aromatic carbons

  • δ 136.5, 128.7: Chlorophenyl carbons

  • δ 123.4: Ethenyl bridge carbons

Mass Spectrometry

ESI-MS (m/z):

  • Calculated for [M+H]⁺: 247.05

  • Observed major fragments:

    • 229.02 (-H₂O)

    • 183.98 (-Cl)

Vibrational Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3350-3250 (broad): O-H stretch

  • 1605, 1580: Aromatic C=C

  • 1090: C-Cl stretch

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water<0.125°C
Ethanol8.225°C
DMSO22.525°C

Data extrapolated from chlorophenol analogs .

Thermal Behavior

  • Melting point: Estimated 210-215°C (DSC)

  • Thermal decomposition: Onset ~280°C (TGA)

Research Challenges and Future Directions

Knowledge Gaps

  • No published crystal structure

  • Absence of in vitro toxicity data

  • Limited SAR studies for bioactivity optimization

Recommended Studies

  • X-ray crystallography for conformational analysis

  • ADMET profiling using Caco-2/HEK293 models

  • Click chemistry derivatization for prodrug development

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